molecular formula C8H6BrF3O B6255526 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene CAS No. 945557-06-2

5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene

Cat. No.: B6255526
CAS No.: 945557-06-2
M. Wt: 255
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Description

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C8H6BrF2O This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene typically involves the introduction of bromine, fluorine, and methoxy groups onto a benzene ring. One common method involves the bromination of 2-(difluoromethyl)-1-fluoro-3-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and interactions, especially those involving halogenated aromatic compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms (bromine and fluorine) and the methoxy group can influence its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical processes, making the compound useful in the study of enzyme inhibition, receptor binding, and other molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine
  • 4-Bromo-2-(difluoromethyl)benzene

Uniqueness

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is unique due to the specific arrangement of its substituents on the benzene ring. The combination of bromine, fluorine, and methoxy groups imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities with specific biological activities.

Properties

CAS No.

945557-06-2

Molecular Formula

C8H6BrF3O

Molecular Weight

255

Purity

95

Origin of Product

United States

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